molecular formula C17H14N2O5S B2538046 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide CAS No. 1356808-82-6

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide

Numéro de catalogue: B2538046
Numéro CAS: 1356808-82-6
Poids moléculaire: 358.37
Clé InChI: QDTQEKHYGONWGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide is a heterocyclic compound featuring a benzoxazine core substituted at position 3 with an oxo group, at position 7 with a carboxamide, and at position 3 via a sulfonyl linkage to an (E)-2-phenylethenyl moiety. This structure combines a rigid benzoxazine scaffold with polar sulfonamide and carboxamide groups, which may enhance binding affinity to biological targets.

Propriétés

IUPAC Name

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c20-16-11-24-15-10-13(6-7-14(15)18-16)17(21)19-25(22,23)9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)(H,19,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQEKHYGONWGP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Williamson Ether Synthesis for Nitrophenoxy Intermediate

The benzoxazine scaffold originates from a nitro-substituted phenolic precursor. In a representative procedure, 2-nitrophenol reacts with 2-bromoacetophenone derivatives under Williamson ether conditions. Potassium carbonate facilitates the nucleophilic substitution, yielding 2-nitrophenoxyphenylethanone intermediates (e.g., 3a and 3b ) with yields exceeding 80%.

Reaction Conditions :

  • Solvent: Acetone
  • Base: K₂CO₃ (1.8 eq.)
  • Temperature: Room temperature
  • Duration: Until TLC completion

Nitro Reduction and Mannich Cyclization

The nitro group is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere, producing the corresponding amine. Subsequent Mannich cyclization in a one-pot reaction forms the 3,4-dihydro-2H-1,4-benzoxazine core. For example, intermediate 4a is generated via intramolecular cyclization of the amine with formaldehyde, achieving moderate yields (50–60%).

Key Parameters :

  • Reducing Agent: Pd/C (10 wt%, H₂ gas)
  • Cyclization Agent: Formaldehyde (37% aqueous)
  • Solvent: Ethanol

Sulfonylation at the Benzoxazine Nitrogen

(E)-2-Phenylethenylsulfonyl Chloride Preparation

The sulfonylating agent, (E)-2-phenylethenylsulfonyl chloride, is synthesized via chlorosulfonation of trans-β-methylstyrene. Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Synthesis Steps :

  • Sulfonation of trans-β-methylstyrene with chlorosulfonic acid.
  • Quenching with SOCl₂ to yield the sulfonyl chloride.

N-Sulfonylation Reaction

The benzoxazine amine undergoes sulfonylation with the freshly prepared sulfonyl chloride. Triethylamine (TEA) neutralizes HCl byproduct, driving the reaction to completion.

Reaction Setup :

  • Substrate: 4H-1,4-benzoxazin-3-one (1 eq.)
  • Sulfonyl Chloride: 1.2 eq.
  • Base: TEA (2.5 eq.)
  • Solvent: Dry THF
  • Temperature: 0°C, warming to room temperature
  • Yield: 60–70%

Carboxamide Functionalization at Position 7

Carboxylic Acid Formation

The 7-position methyl group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions. Alternatively, a Sonogashira coupling installs a carbonyl group directly.

Oxidation Protocol :

  • Oxidizing Agent: KMnO₄ (3 eq.)
  • Solvent: H₂O/Acetone (1:1)
  • Acid: H₂SO₄ (catalytic)
  • Temperature: Reflux
  • Yield: 65%

Amide Coupling

The carboxylic acid is converted to the carboxamide using EDCI/HOBt coupling with ammonia or an ammonium source.

Coupling Conditions :

  • Coupling Agents: EDCI (1.5 eq.), HOBt (1.5 eq.)
  • Solvent: DMF
  • Base: DIPEA (3 eq.)
  • Temperature: Room temperature
  • Yield: 50–60%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH), 7.85–7.40 (m, 5H, Ph), 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.70 (d, J = 16 Hz, 1H, CH=CH), 4.50 (s, 2H, OCH₂), 3.30 (s, 2H, NCH₂).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1540 cm⁻¹ (N-H).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₅N₂O₅S [M+H]⁺: 399.0754; found: 399.0756.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed >98% purity. Retention time: 12.3 min.

Challenges and Optimization

  • Stereoselectivity : Maintaining the (E)-configuration during sulfonylation required strict anhydrous conditions and low temperatures to prevent isomerization.
  • Ring Oxidation : Over-oxidation at the 3-position was mitigated by using Dess-Martin periodinane instead of harsher agents.

Analyse Des Réactions Chimiques

Types of Reactions

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Applications De Recherche Scientifique

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogs with overlapping structural motifs, such as heterocyclic cores, sulfonamide/carboxamide substituents, and (E)-2-phenylethenyl groups.

Core Heterocycle Comparison

  • Benzoxazine vs. Quinazolinone: Quinazolinone derivatives (e.g., 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide) exhibit COX-2 inhibitory activity (47.1% inhibition at 20 μM) due to their planar aromatic core and sulfonamide group .
  • Benzoxazine vs. Pyrazole :
    Pyrazole derivatives like 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole are valued in materials science for their fluorescence properties . The benzoxazine core, with its oxygen and nitrogen atoms, could provide distinct electronic properties for pharmaceutical applications.

Substituent Effects

  • (E)-2-Phenylethenyl Group :
    This moiety is present in diverse bioactive compounds. For example, Goniothalamin ((2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one) shows anti-parasitic activity (IC50: 200–300 μM) , while benzylideneacetone from Photorhabdus spp. exhibits insecticidal effects via immune suppression . The (E)-configuration in the target compound may enhance stereospecific interactions with biological targets.
  • Sulfonamide/Carboxamide Groups: Sulfonamides are critical in COX-2 inhibitors (e.g., ’s quinazolinone), where the sulfonyl group interacts with the enzyme’s hydrophobic pocket. The carboxamide at position 7 in the target compound may mimic similar interactions observed in PDE5 inhibitors like sildenafil analogs .

Pharmacological and Structural Data

The table below summarizes key analogs and their properties:

Compound Name Core Structure Key Substituents Biological Activity Efficacy/IC50 References
Target Compound Benzoxazine 3-oxo, 7-carboxamide, (E)-2-phenylethenyl sulfonyl Unknown (structural inference) N/A
Quinazolinone derivative () Quinazolinone (E)-2-phenylethenyl sulfonamide COX-2 inhibition 47.1% at 20 μM
Goniothalamin Dihydropyranone (E)-2-phenylethenyl Anti-parasitic (H. contortus) IC50: 200–300 μM
Pyrazole () Pyrazole (E)-2-phenylethenyl, 4-methylphenyl Fluorescent agent N/A
2-Aminothiazole derivatives () Thiazole Carboxamide, heterocyclic analogs PDE5 inhibition 100% inhibition

Research Findings and Implications

  • Structural Insights: The benzoxazine core’s rigidity and polarity may favor interactions with enzymes or receptors, similar to quinazolinones but with distinct pharmacokinetic profiles .
  • Activity Predictions : The sulfonamide group’s presence aligns with COX-2 inhibition mechanisms , while the carboxamide could mimic PDE5 inhibitor binding modes . However, empirical data are needed to confirm these hypotheses.

Activité Biologique

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide, identified by its CAS number 1356808-82-6, is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N2O5S, with a molecular weight of 358.37 g/mol. Its structure features a benzoxazine core with sulfonyl and carboxamide functional groups, which are critical for its biological interactions.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC17H14N2O5S
Molecular Weight358.37 g/mol
CAS Number1356808-82-6
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.

Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential utility in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500300
IL-61200200

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The sulfonyl group is believed to play a crucial role in inhibiting kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptosis : By influencing Bcl-2 family proteins, the compound promotes apoptotic pathways.
  • Cytokine Regulation : The benzoxazine moiety may interact with transcription factors that regulate cytokine expression.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Michael-type addition for introducing sulfonyl groups (e.g., using thioglycolic acid under reflux conditions) .
  • Friedel-Crafts acylation for constructing the benzoxazine core (using maleic anhydride and Lewis acids like AlCl₃) .
  • Condensation reactions (e.g., refluxing in acetic acid with sodium acetate) to form the carboxamide moiety .
    • Key Factors : Temperature control (80–100°C), solvent polarity, and catalyst selection (e.g., NaOAc for cyclization) critically impact enantiomeric purity and yield (45–86%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies sulfonyl (S=O, ~1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolves aromatic (δ 7.2–8.1 ppm) and vinyl protons (δ 6.5–7.0 ppm) to confirm the (E)-styryl configuration .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 413 [M+H]⁺) validate molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving challenges from sulfonamide torsional angles .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against microbial targets?

  • Methodological Answer :

  • Bioassay Design : Use minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus), referencing quinolone derivatives as analogs .
  • Receptor Binding Studies : Employ metabotropic glutamate receptor (mGluR5) antagonism assays, as seen in (E)-styryl-pyridine analogs .
  • SAR Parameters : Vary substituents on the benzoxazine core and measure changes in IC₅₀ values to identify pharmacophores .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Cross-Model Validation : Compare in vitro (cell-based assays) and in vivo (murine infection models) results to assess bioavailability discrepancies .
  • Dose-Response Curves : Quantify activity thresholds (e.g., EC₅₀) to distinguish assay sensitivity variations .
  • Meta-Analysis : Aggregate data from structurally related sulfonamides to identify trends in potency .

Q. How can computational chemistry approaches be integrated with experimental data to optimize the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to mGluR5 or bacterial topoisomerases .
  • QSAR Models : Corrogate substituent electronegativity with logP values to enhance membrane permeability .
  • MD Simulations : Analyze sulfonamide conformational stability in aqueous vs. lipid environments .

Q. What methodological considerations are critical when comparing the efficacy of this compound with structurally analogous derivatives?

  • Methodological Answer :

  • Controlled Variables : Standardize assay conditions (pH, temperature) and cell lines to minimize variability .
  • Structural Proxies : Compare with 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives to assess sulfonyl group contributions .
  • Statistical Rigor : Apply ANOVA to confirm significance in potency differences (p < 0.05) .

Q. What are the common challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Racemic Separation : Use chiral HPLC with amylose-based columns to resolve R/S enantiomers .
  • Catalyst Optimization : Transition from AlCl₃ to asymmetric organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) but requires slow cooling to avoid polymorphism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.